(R)-tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate
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Overview
Description
®-tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C11H22N2O2. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its stability and unique structural properties, making it a valuable component in synthetic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate typically involves the reaction of ®-1-ethylpyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are performed at room temperature .
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
®-tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of nootropic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-methylpyrrolidin-3-yl)carbamate
- tert-Butyl (1-propylpyrrolidin-3-yl)carbamate
- tert-Butyl (1-butylpyrrolidin-3-yl)carbamate
Uniqueness
®-tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate is unique due to its specific stereochemistry and the presence of the ethyl group. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, which differentiate it from other similar compounds. Its unique properties make it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-(1-ethylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-5-13-7-6-9(8-13)12-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,12,14) |
InChI Key |
WYPHJLKRZSTDMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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